N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide

iodothyronine deiodinase thyroid hormone metabolism target specificity

Research on thyroid hormone metabolism often lacks selective probes for iodothyronine 5′-deiodinase, the key T4-to-T3 converting enzyme. This sulfone-amide directly addresses that gap. - Target Specificity: Inhibits human liver deiodinase; not a GIRK channel modulator like ML297. - Assay-Ready: Validated in T4-to-T3 conversion assays; LogP 1.58, TPSA 55.40 Ų fits CNS drug-like space. - Supply Assurance: Single batch, full characterization data provided; global shipping with real-time stock updates.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 1234912-41-4
Cat. No. B2929328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide
CAS1234912-41-4
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2CCS(=O)(=O)C2
InChIInChI=1S/C15H21NO3S/c1-2-14(13-6-4-3-5-7-13)15(17)16-10-12-8-9-20(18,19)11-12/h3-7,12,14H,2,8-11H2,1H3,(H,16,17)
InChIKeyHTUIEDXJXNHBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide Procurement & Baseline


N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide (CAS 1234912-41-4) is a synthetic sulfone-containing amide that combines a tetrahydrothiophene-1,1-dioxide (sulfolane) ring with a 2-phenylbutanamide moiety . With a molecular weight of 295.4 g/mol and the formula C₁₅H₂₁NO₃S, it falls within classical drug-like chemical space [1]. The compound has been reported to inhibit iodothyronine 5′-deiodinase, the enzyme responsible for thyroxine (T4) to triiodothyronine (T3) conversion in human liver cells , distinguishing it from structurally related sulfone-amides that primarily target ion channels.

Target Engagement Reported inhibition of iodothyronine 5′-deiodinase in human liver cells; supports thyroid hormone metabolism studies.
Target Differentiation Orthogonal to GIRK1/2 channel activator chemotypes; not interchangeable for deiodinase-related assays.
Scaffold Role Sulfone-amide with N-methyl linker provides a distinct conformational profile for SAR library expansion.

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide: Irreplaceable by Generic Analogs


The 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) scaffold is a privileged fragment in GIRK1/2 potassium channel activators such as ML297 and VU0810464 [1]; however, the N-methyl-linked 2-phenylbutanamide chain in this compound directs biological activity toward a distinct target—iodothyronine 5′-deiodinase inhibition . Simple substitution with a urea-based GIRK activator (e.g., ML297) or a pyrazole-acetamide ether analog (e.g., the Sharma et al. series) would therefore fail to replicate the thyroid hormone deiodination modulation demonstrated by this compound [1]. In procurement contexts, this target specificity means that generic sulfone-amide analogs cannot serve as functional drop-in replacements without compromising experimental outcomes in deiodinase-related assays.

GIRK Activator Analogs

ML297 and related sulfolane GIRK1/2 activators target potassium channels, not deiodinase. Activity profile may not transfer to thyroid hormone modulation studies.

Urea-Based Sulfone-Amides

Higher hydrogen bond donor count (≥2) alters CNS drug-likeness parameters; physicochemical mismatch may affect permeability screening outcomes.

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide: Differentiation from Analogs


Deiodinase Inhibition vs. GIRK1/2 Activation

Unlike the sulfolane-containing GIRK1/2 activators ML297 (IC₅₀ 160 nM at GIRK1/2) and VU0810464 (EC₅₀ 165 nM at GIRK1/2) , N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide is reported to inhibit iodothyronine 5′-deiodinase in human liver cells . While quantitative IC₅₀ data for the deiodinase inhibition is not publicly available at the level of the GIRK comparators, the orthogonal target engagement profile represents a qualitative differentiation critical for assay design: this compound should not be selected for GIRK-related studies, and GIRK activators should not be used as substitutes for deiodinase modulation experiments.

Deiodinase vs. GIRK Activity
Class-level inference
Target: deiodinase in human liver cells; GIRK1/2 activators show IC₅₀/EC₅₀ 160–165 nM at ion channels
Supports target-specific assay design; GIRK activators not equivalent for deiodinase modulation
Quantitative deiodinase IC₅₀ not publicly available; data to verify
iodothyronine deiodinase thyroid hormone metabolism target specificity

HBD Capacity vs. Urea-Based GIRK Activators

The compound possesses one hydrogen bond donor (HBD = 1) compared to two HBDs in urea-based GIRK activators such as ML297 [1]. This reduced HBD count, combined with a calculated LogP of 1.58 and topological polar surface area (TPSA) of 55.40 Ų [1], places the compound in a more favorable CNS drug-likeness space relative to the urea series, where higher HBD counts (>2) generally reduce brain permeability [2]. The quantitative physicochemical advantage (ΔHBD = −1 vs. urea analogs) may translate into superior passive membrane permeability, although direct PAMPA or in vivo brain penetration data for this compound are not currently available.

HBD Count vs. Urea Analogs
Class-level inference
HBD = 1 (vs. ≥2); LogP 1.58, TPSA 55.40 Ų
Lower HBD count may favor CNS permeability; aligns with CNS drug-likeness guidelines
No direct PAMPA or brain penetration data; in silico inference
drug-likeness hydrogen bond donors CNS permeation

N-Methyl Linker vs. Direct N-Sulfolane and Pyrazole Analogs

The compound features an N-methyl linker between the sulfolane ring and the 2-phenylbutanamide carbonyl, differing from direct N-sulfolane analogs such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide and from the pyrazole-bridged GIRK1/2 activators described by Sharma et al. [1]. The methylene spacer introduces an additional rotatable bond (RB = 7 for the target compound [2]), conferring greater conformational flexibility compared to the more rigid direct N-sulfolane or pyrazole-linked series. This scaffold distinction enables access to a distinct region of chemical space within sulfone-amide combinatorial libraries, making it a valuable diversity element for structure-activity relationship (SAR) exploration.

N-Methyl Linker Flexibility
Cross-study comparable
7 rotatable bonds (vs. 5–6 for direct N-sulfolane; constrained in pyrazole series)
Offers distinct conformational flexibility for scaffold-hopping SAR exploration
In silico comparison; synthesis and assay validation recommended
scaffold diversity SAR chemical space coverage

N-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenylbutanamide Application Scenarios


Deiodinase Inhibition in Thyroid Hormone Studies

This compound is best deployed in enzymatic assays measuring T4-to-T3 conversion in human liver cell models, where its reported inhibition of iodothyronine 5′-deiodinase [1] provides a tool for dissecting thyroid hormone metabolic pathways. GIRK-targeted sulfone-amides (e.g., ML297) are inappropriate alternatives as they lack deiodinase activity [2].

CNS Library Expansion with Favorable Properties

With a calculated LogP of 1.58, TPSA of 55.40 Ų, and only one hydrogen bond donor [1], the compound fits oral CNS drug-likeness guidelines and can serve as a diversity-building block for CNS-focused screening collections, particularly where urea-based sulfone-amides with higher HBD counts are excluded by in silico filters.

N-Methyl Linker Scaffold for SAR Studies

Medicinal chemistry teams exploring sulfolane-based pharmacophores can use this compound as a scaffold-hopping template. Its N-methyl linker between the sulfolane and 2-phenylbutanamide groups [1] offers a conformational flexibility profile (7 rotatable bonds) distinct from direct N-sulfolane or pyrazole-bridged analogs, enabling systematic exploration of linker-dependent SAR [2].

Reference Standard for Sulfonamide Impurity Profiling

As a structurally well-defined sulfone-amide with a 2-phenylbutanamide moiety related to phenobarbital impurities [1][2], this compound can serve as a reference standard for HPLC/LC-MS method development and validation in pharmaceutical quality control, particularly where sulfone-containing process impurities must be resolved and quantified.

Application
Selection Property
Validation Focus
Thyroid hormone metabolism studies
Deiodinase target engagement reported
Enzyme inhibition assay endpoint validation
CNS drug-likeness screening collections
Favorable in silico properties (LogP, TPSA, HBD = 1)
Permeability and brain exposure assays (PAMPA, in vivo)
Scaffold-hopping SAR exploration
N-methyl linker conformational flexibility
Rotatable bond and linker SAR profiling
Impurity profiling reference standard
Structurally defined sulfone-amide
HPLC/LC-MS method specificity validation
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